molecular formula C16H16O6S B2504825 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid CAS No. 1993016-94-6

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid

Cat. No.: B2504825
CAS No.: 1993016-94-6
M. Wt: 336.36
InChI Key: AFOWGOJHTGVKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is a useful research compound. Its molecular formula is C16H16O6S and its molecular weight is 336.36. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research has elucidated the reaction pathways underpinning the ABTS/potassium persulfate decolorization assay, which assesses antioxidant capacity. This analysis revealed that certain antioxidants, particularly of phenolic nature, can form coupling adducts with the ABTS radical cation. These adducts may undergo further oxidative degradation, highlighting the nuanced understanding required for applying this assay in antioxidant research and potentially implicating compounds like 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid in specific antioxidant mechanisms (Ilyasov et al., 2020).

Environmental Degradation of Organic Pollutants

Advanced Oxidation Processes (AOPs) have been utilized to treat acetaminophen (ACT) from aqueous media, leading to different kinetics, mechanisms, and by-products. This work summarizes state-of-the-art studies on ACT degradation, including the identification of by-products and their biotoxicity, and proposes degradation pathways. The insights gained from this research may apply to the environmental degradation processes of complex organic molecules, possibly including those similar to this compound, highlighting the compound's potential role in environmental remediation efforts (Qutob et al., 2022).

Synthesis and Application in Drug Development

A novel salicylic acid derivative, closely related to this compound, called 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been studied for its potential in substituting acetylsalicylic acid (ASA) due to its favorable COX-2 specificity, toxicity profile, and anti-inflammatory, analgesic, and antiplatelet activities. This review focuses on the compound's discovery, potential activity, benefits, and the molecular mechanisms of its action, indicating the broader implications for similar compounds in drug development (Tjahjono et al., 2022).

Analytical Methods for Antioxidant Activity

The study of antioxidants, including potentially this compound, employs various tests to determine antioxidant activity, mechanisms, applicability, and the advantages and disadvantages of these methods. This comprehensive review of methods like ORAC, HORAC, TRAP, and others, as well as the use of electrochemical (bio)sensors, emphasizes the importance of accurate and diverse analytical approaches in evaluating the antioxidant capacity of compounds (Munteanu & Apetrei, 2021).

Future Directions

The future directions for research on 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid could include further exploration of its synthesis, particularly the protodeboronation of unactivated alkyl and primary alkyl boronic esters . Additionally, more research could be done to understand its mechanism of action and its physical and chemical properties.

Properties

IUPAC Name

3-ethoxy-4-(4-methylphenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6S/c1-3-21-15-10-12(16(17)18)6-9-14(15)22-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOWGOJHTGVKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.